molecular formula C8H14Cl2N2S B1396429 [(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride CAS No. 1332528-46-7

[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride

Cat. No. B1396429
CAS RN: 1332528-46-7
M. Wt: 241.18 g/mol
InChI Key: VZOYZBDAYQKDPU-UHFFFAOYSA-N
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Description

“[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride” is a chemical compound with the molecular formula C8H12N2S . It has a molecular weight of 168.26 g/mol . This compound is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The compound is likely to have properties similar to other thiazole derivatives. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Pharmaceutical Testing

This compound is utilized in pharmaceutical testing as a high-quality reference standard . Reference standards are crucial for ensuring the consistency and reliability of pharmaceutical products by providing a benchmark against which the products can be compared.

Antimicrobial Activity

Thiazole derivatives, such as our compound of interest, have been reported to exhibit antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs that could be effective against resistant strains of bacteria.

Antitumor and Cytotoxic Activity

Research has indicated that thiazole compounds can have antitumor and cytotoxic effects . This suggests potential applications in cancer therapy, where these compounds could be used to develop new chemotherapeutic agents.

Neuroprotective Applications

Thiazoles are being explored for their neuroprotective properties . This compound could play a role in regulating central inflammation and controlling brain inflammation processes, which is significant in the treatment of neurodegenerative diseases.

Synthesis of Bioactive Molecules

The compound is involved in the synthesis of bioactive molecules, particularly in aqueous mediums . This is essential for creating new drugs with improved solubility and bioavailability.

Antifungal and Antiviral Properties

Thiazole derivatives are known to possess antifungal and antiviral activities . This opens up avenues for research into treatments for fungal infections and viral diseases, including those caused by emerging pathogens.

Chemical Research Accelerators

Thiazoles serve as accelerators in chemical reactions . This application is vital in research and industrial processes where speed and efficiency of chemical synthesis are of paramount importance.

Mechanism of Action

Mode of Action

It’s known that thiazole derivatives can interact with multiple receptors , suggesting that this compound may also interact with various targets to exert its effects.

Biochemical Pathways

Thiazole derivatives have been found to possess diverse biological activities , indicating that this compound may affect multiple biochemical pathways.

properties

IUPAC Name

(2-cyclopropyl-4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.2ClH/c1-5-7(4-9)11-8(10-5)6-2-3-6;;/h6H,2-4,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOYZBDAYQKDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CC2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride
Reactant of Route 2
[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride
Reactant of Route 3
[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride
Reactant of Route 4
[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride
Reactant of Route 5
[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride
Reactant of Route 6
[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride

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